(4-乙酰-3,5-二甲基-1H-吡唑-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

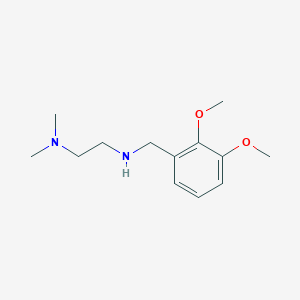

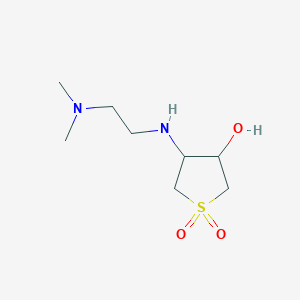

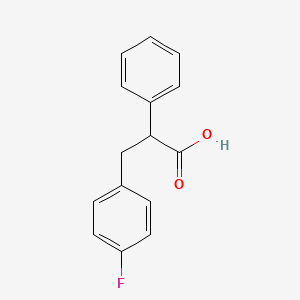

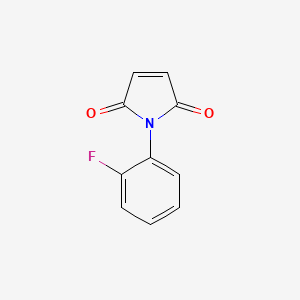

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as 3,5-Dimethyl-1H-pyrazole-1-acetic acid . The CAS Number for this compound is 16034-49-4 .

Synthesis Analysis

While specific synthesis methods for “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” were not found, there are studies on the synthesis of related pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Physical And Chemical Properties Analysis

“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a paste with a melting point of 186-192 °C . The SMILES string for this compound is Cc1cc©n(CC(O)=O)n1 .

科学研究应用

合成和结构表征

(4-乙酰-3,5-二甲基-1H-吡唑-1-基)乙酸及其衍生物参与合成各种有机金属和杂环化合物。例如,它与有机锡化合物的反应导致有机锡衍生物的形成,这些衍生物已通过红外、核磁共振和 X 射线晶体结构分析表征 (Wen 等人,2005)。类似地,其衍生物已被用于合成用于与钴和铜等金属离子配位的配体,表明在无机化学中的潜在应用 (Hadda 等人,2007)。

生物活性

(4-乙酰-3,5-二甲基-1H-吡唑-1-基)乙酸的衍生物表现出生物活性,例如抗菌作用。例如,某些 4-重氮吡唑衍生物已显示出抗葡萄球菌活性,表明在开发抗菌剂中具有潜在用途 (Raimondi 等人,2012)。此外,一些衍生物对特定细胞系表现出细胞毒性,暗示在癌症研究中可能的应用 (Wen 等人,2005)。

杂环化合物的开发

该化合物是开发各种杂环化合物的关键前体,这些化合物在药品和农用化学品中很重要。例如,它与乙酰丙酮和其他试剂反应,导致合成吡唑和嘧啶,可用于不同的化学应用 (Craig 等人,2000)。

用于与金属络合

该化合物及其衍生物也用于合成金属配合物。例如,它与钯的反应导致金属大环配合物的形成,这些配合物因其在材料科学和催化中的特性和潜在应用而受到研究 (Guerrero 等人,2008)。

未来方向

The future directions for the study of “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” and related compounds could include further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could be beneficial .

作用机制

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it is plausible that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may interact with similar targets.

Mode of Action

Related compounds have shown binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . These interactions could potentially inhibit the activity of these enzymes, leading to therapeutic effects.

Biochemical Pathways

Related compounds have been found to affect pathways related to the production of free radicals and reactive oxygen species . This suggests that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may also influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

It is known that the presence of a pyridine core in the molecule can increase bioavailability .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may have similar effects.

Action Environment

It is known that the compound is hygroscopic and should be stored away from water and oxidizing agents . This suggests that humidity and the presence of oxidizing agents in the environment could potentially affect the action and stability of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid.

属性

IUPAC Name |

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAAGCCBFNEUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390323 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890092-87-2 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)